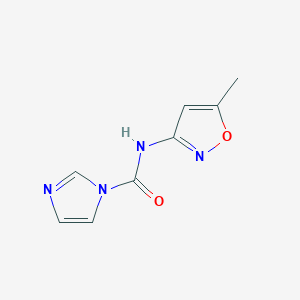![molecular formula C18H24FNO2S B2832383 N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide CAS No. 333310-90-0](/img/structure/B2832383.png)
N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(Adamantan-2-yl)ethyl]-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C18H24FNO2S . It is a derivative of adamantane, a type of compound that has a unique, stable, cage-like structure .
Synthesis Analysis
The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of “N-[1-(Adamantan-2-yl)ethyl]-4-fluorobenzenesulfonamide” consists of an adamantane core with a fluorobenzenesulfonamide group attached . Adamantane derivatives are known for their unique structural properties .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which allows for a wide range of radical-based functionalization reactions . These reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Aplicaciones Científicas De Investigación
- Compound Example : The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances inhibitory activity against sEH .
- Compound Example : 4-{[2-(adamantan-2-yl)ethyl]amino}-2-(tert-butyl)-5,6,7,8-tetrahydroquinazoline 1-oxide exhibits activity against tick-borne encephalitis virus .
- Compound Example : (S)-N-[2-(adamantan-2-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide shows inhibitory activity against BChE .
- Compound Example : Research on N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and their antiarrhythmic activity .
Soluble Epoxide Hydrolase (sEH) Inhibition
Antiviral Properties
Alzheimer’s Disease Therapy
Cell Cycle Disruption
Antiarrhythmic Activity
Total Synthesis and Derivatives
Mecanismo De Acción
Target of Action
Similar adamantane-containing compounds have been studied for their inhibitory activity against the dengue virus .
Mode of Action
It’s known that adamantane-containing amines can undergo the chan–lam n-arylation reaction . This reaction involves the copper (II)-catalyzed interaction of amines with arylboronic acids . The reactivity of the amines was found to strongly depend on their structure .
Biochemical Pathways
The chan–lam n-arylation reaction, which is relevant to adamantane-containing amines, has been extensively developed in the last decade .
Pharmacokinetics
The compound’s molecular formula is c22h35n3o2s, and it has an average mass of 405597 Da . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Similar adamantane-containing compounds have shown significant anti-denv serotype 2 activity and low cytotoxicity .
Action Environment
The chan–lam n-arylation reaction conditions were optimized for the synthesis of n-aryl derivatives of adamantane-containing amines . These conditions, including the concentration of the amine solution, the temperature, and the reaction time, could potentially influence the compound’s action .
Propiedades
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKIGJHBMFHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)

![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)
![4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2832309.png)
![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)

![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)
![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-2-carboxamide](/img/structure/B2832318.png)
![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)
![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)
![3-(1-azepanylcarbonyl)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2832322.png)